molecular formula C8H10Cl2N2 B1444688 4-Tert-butyl-2,6-dichloropyrimidine CAS No. 1037535-38-8

4-Tert-butyl-2,6-dichloropyrimidine

Cat. No.: B1444688
CAS No.: 1037535-38-8
M. Wt: 205.08 g/mol
InChI Key: JJSOWDBHBXDLTP-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,6-dichloropyrimidine is a chemical compound with the molecular formula C8H10Cl2N2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and a tert-butyl group at position 4. It is used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

4-Tert-butyl-2,6-dichloropyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In some cell types, this compound has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can influence the expression of genes involved in oxidative stress responses, thereby affecting the overall cellular redox state . Additionally, it may impact cell proliferation and apoptosis, depending on the concentration and duration of exposure.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, the binding of this compound to cytochrome P450 can result in either the inhibition or activation of the enzyme, depending on the specific binding interactions . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures may lead to the degradation of the compound, potentially altering its biochemical properties and effects on cellular function. Long-term studies have indicated that continuous exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. Additionally, chronic exposure to high doses of this compound can lead to adverse effects on organ function and overall health in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This enzyme plays a crucial role in the metabolism of xenobiotics, including this compound, by catalyzing oxidation reactions that facilitate the compound’s breakdown and elimination from the body . The metabolic pathways involving this compound can also influence metabolic flux and the levels of various metabolites, potentially impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biochemical activity and interactions with target biomolecules, influencing its overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2,6-dichloropyrimidine typically involves the alkylation of 2,4-dichloropyrimidine with pivalic acid. The reaction is carried out via nucleophilic substitution using silver nitrate and ammonium persulfate as reagents . The reaction conditions include:

    Reagents: 2,4-dichloropyrimidine, pivalic acid, silver nitrate, ammonium persulfate

    Solvents: Ethanol or other suitable organic solvents

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents include amines, thiols, alkoxides; conditions involve solvents like ethanol and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

    Coupling Reactions: Reagents include boron compounds and palladium catalysts; conditions involve organic solvents and inert atmospheres.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives

    Oxidation and Reduction: Oxidized or reduced pyrimidine derivatives

    Coupling Reactions: Coupled products with new carbon-carbon bonds

Scientific Research Applications

4-Tert-butyl-2,6-dichloropyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: Lacks the tert-butyl group, making it less sterically hindered and more reactive in nucleophilic substitution reactions.

    4-Tert-butylpyrimidine: Lacks the chlorine atoms, resulting in different reactivity and applications.

    2,6-Dichloropyrimidine: Lacks the tert-butyl group, leading to different steric and electronic properties.

Uniqueness

4-Tert-butyl-2,6-dichloropyrimidine is unique due to the combination of the tert-butyl group and chlorine atoms, which confer specific steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and a compound of interest in various scientific research fields .

Properties

IUPAC Name

4-tert-butyl-2,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSOWDBHBXDLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731638
Record name 4-tert-Butyl-2,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037535-38-8
Record name 4-tert-Butyl-2,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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